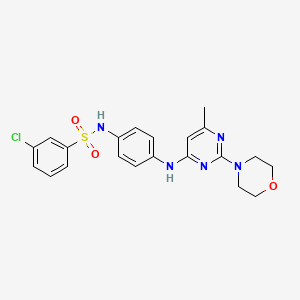![molecular formula C7H6N4O3S B11302075 2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]acetic acid](/img/structure/B11302075.png)
2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]acetic acid is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a purine ring with a hydroxyl group at the 6th position and a sulfanylacetic acid moiety at the 2nd position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]acetic acid typically involves the introduction of the sulfanylacetic acid group to the purine ring. One common method involves the reaction of 6-hydroxy-9H-purine with a suitable sulfanylacetic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process might include steps such as purification, crystallization, and quality control to meet industry standards.
化学反应分析
Types of Reactions
2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the sulfanyl group or the purine ring.
Substitution: The hydroxyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the purine ring or the sulfanylacetic acid moiety.
科学研究应用
2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and interaction with nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]acetic acid involves its interaction with specific molecular targets. The hydroxyl and sulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The purine ring structure allows it to mimic natural nucleotides, enabling it to interfere with nucleic acid processes.
相似化合物的比较
Similar Compounds
6-Hydroxy-9H-purine: Lacks the sulfanylacetic acid moiety but shares the purine ring structure.
2-Sulfanylacetic acid: Contains the sulfanylacetic acid group but lacks the purine ring.
9H-Purine-2-acetic acid: Similar structure but with different functional groups.
Uniqueness
2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]acetic acid is unique due to the combination of the purine ring with both hydroxyl and sulfanylacetic acid groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
属性
分子式 |
C7H6N4O3S |
|---|---|
分子量 |
226.22 g/mol |
IUPAC 名称 |
2-[(6-oxo-1,7-dihydropurin-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C7H6N4O3S/c12-3(13)1-15-7-10-5-4(6(14)11-7)8-2-9-5/h2H,1H2,(H,12,13)(H2,8,9,10,11,14) |
InChI 键 |
MGMKXTOVQNCAQM-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Methoxyphenyl)-5-(methylthio)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11301992.png)
![N-(4-ethoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11301996.png)
![N-(3,5-dimethoxyphenyl)-2-[2,5-dioxo-1-phenyl-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11302000.png)
![9-(1,3-benzodioxol-5-ylmethyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11302003.png)
![N-benzyl-2-[(2-fluorobenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11302021.png)
![5-bromo-3-methyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11302034.png)
![4-{4-ethyl-3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11302037.png)
![4-Fluorophenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11302055.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11302068.png)
![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-2-phenylacetamide](/img/structure/B11302070.png)

![5-amino-1-(1,3-benzodioxol-5-yl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11302082.png)
![1-(3-Bromophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11302085.png)
